molecular formula C13H13BO2 B6333997 2-Methylbiphenyl-4-ylboronic acid CAS No. 1383628-42-9

2-Methylbiphenyl-4-ylboronic acid

Cat. No.: B6333997
CAS No.: 1383628-42-9
M. Wt: 212.05 g/mol
InChI Key: OAIKVRYFBYWFFS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Methylbiphenyl-4-ylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki-Miyaura cross-coupling reactions , a type of chemical reaction where two carbon atoms are joined together. The primary targets of this compound are the carbon atoms in the molecules it reacts with .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound acts as a nucleophile . A nucleophile is a species that donates an electron pair to an electrophile to form a chemical bond. In this case, the boron atom in this compound forms a bond with a carbon atom in another molecule .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is used to create carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this reaction can lead to the synthesis of complex organic compounds .

Pharmacokinetics

Like other organoboron compounds, it is likely to be absorbed and distributed throughout the body where it can participate in biochemical reactions .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also sensitive to the solvent used, the temperature, and the pH . These factors can all influence the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbiphenyl-4-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Methylbiphenyl-4-ylboronic acid is unique due to its specific structure, which combines a biphenyl moiety with a methyl substituent and a boronic acid group. This unique structure imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

(2-methyl-4-phenylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIKVRYFBYWFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=CC=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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